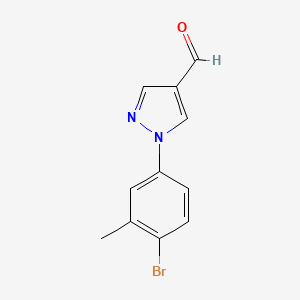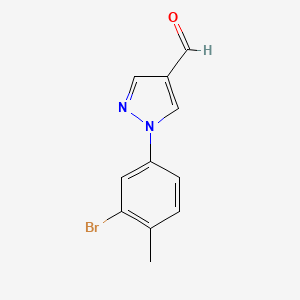
1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde” is a brominated phenol . Brominated phenols are a class of compounds that have been used in various chemical syntheses .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, brominated phenols like “4-Bromo-3-methylphenol” have been used in the synthesis of various complex molecules . For instance, it may be used in the synthesis of bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphosphine)nickel(II) and bromo-[2-methyl-4-[6-(t-butyldimethylsilyloxy)hexyloxy]phenyl]bis(triphenylphosphine)nickel .Mechanism of Action
Target of Action
Related compounds such as 4-bromo-3-methylphenol have been used in the synthesis of complex molecules
Mode of Action
It’s known that similar compounds interact with their targets through various chemical reactions . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions.
Biochemical Pathways
Related compounds have been used in the synthesis of complex molecules, suggesting that they may interact with multiple biochemical pathways .
Advantages and Limitations for Lab Experiments
The main advantages of using 4-Bromo-3-methylphenylpyrazole-4-carbaldehyde in laboratory experiments are its low cost and ease of use. Additionally, it is a useful reagent for the synthesis of a variety of compounds. However, it is toxic in high concentrations and should be handled with caution.
Future Directions
The potential future applications of 4-Bromo-3-methylphenylpyrazole-4-carbaldehyde include its use in the synthesis of a variety of biologically active compounds, such as indazoles and pyridines. Additionally, it could be used to prepare a variety of heterocyclic compounds, such as quinolines, indoles, and piperazines. It could also be used in the synthesis of a variety of polymers, such as polyesters and polyamides. Finally, it could be used in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral agents.
Synthesis Methods
The synthesis of 4-Bromo-3-methylphenylpyrazole-4-carbaldehyde is typically accomplished via a two-step process. The first step involves the reaction of 4-bromobenzaldehyde and 3-methylphenylhydrazine in an aqueous solution of sodium hydroxide, followed by the addition of a strong acid such as hydrochloric acid. The second step involves the condensation of the resulting product with acetone, followed by the addition of a base such as sodium hydroxide.
Scientific Research Applications
4-Bromo-3-methylphenylpyrazole-4-carbaldehyde is an important reagent in organic synthesis. It is used to prepare a variety of compounds, including 4-bromo-3-methylphenylpyrazole-4-carboxylic acid, which has been used in the synthesis of a variety of biologically active compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as indazoles and pyridines.
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCIROKGMRUXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(C=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)






